molecular formula C44H36Cl5FeN8 B13716994 FeTMPyP pentachloride

FeTMPyP pentachloride

Cat. No.: B13716994
M. Wt: 909.9 g/mol
InChI Key: YFVSQZUYMGLAPN-UHFFFAOYSA-I
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Preparation Methods

Synthetic Routes and Reaction Conditions

FeTMPyP pentachloride is synthesized through a series of chemical reactions involving the porphyrin ring and iron. One common method involves the intercalation of positively charged 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrinato iron into layered metal oxides such as KSr2Nb3O10 via an exfoliation/restacking method . Another approach involves the fabrication of FeTMPyP/TaWO6 nanotube composites through a rapid and convenient exfoliation/reassembling method .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include the use of specialized equipment for the exfoliation and reassembling of layered metal oxides to form the desired nanotube composites.

Chemical Reactions Analysis

Types of Reactions

FeTMPyP pentachloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

FeTMPyP pentachloride exerts its effects through its catalytic activity. The compound facilitates the decomposition of peroxynitrite to nitrate and nitrite, thereby reducing oxidative stress . It also catalyzes the breakdown of superoxide radicals, protecting cells from oxidative damage . The molecular targets include reactive nitrogen and oxygen species, and the pathways involved are primarily related to oxidative stress mitigation.

Comparison with Similar Compounds

FeTMPyP pentachloride is unique among similar compounds due to its high catalytic efficiency and specificity for peroxynitrite and superoxide radicals. Similar compounds include:

This compound stands out due to its higher rate constant and turnover number in the decomposition of peroxynitrite .

Properties

Molecular Formula

C44H36Cl5FeN8

Molecular Weight

909.9 g/mol

IUPAC Name

iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride

InChI

InChI=1S/C44H36N8.5ClH.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5

InChI Key

YFVSQZUYMGLAPN-UHFFFAOYSA-I

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Fe+3]

Origin of Product

United States

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